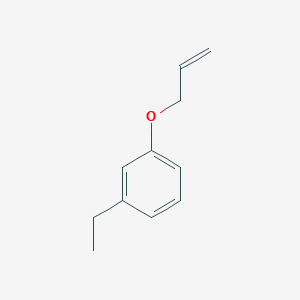

Allyl (3-ethylphenyl) ether

Description

Properties

CAS No. |

58621-53-7 |

|---|---|

Molecular Formula |

C11H14O |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

1-ethyl-3-prop-2-enoxybenzene |

InChI |

InChI=1S/C11H14O/c1-3-8-12-11-7-5-6-10(4-2)9-11/h3,5-7,9H,1,4,8H2,2H3 |

InChI Key |

NOSJDVAQDDGLKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)OCC=C |

Origin of Product |

United States |

Preparation Methods

Williamson Ether Synthesis: The Gold Standard

The Williamson ether synthesis is the most widely documented method for preparing allyl (3-ethylphenyl) ether. This nucleophilic substitution reaction involves the deprotonation of 3-ethylphenol to form a phenoxide ion, which subsequently reacts with allyl halides (e.g., allyl bromide or chloride).

Reaction Mechanism

The reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion (RO⁻) acts as a nucleophile, displacing the halide ion (X⁻) from the allyl halide (R'-X). The general equation is:

$$ \text{3-Ethylphenol} + \text{Allyl halide} \xrightarrow{\text{Base}} \text{this compound} + \text{HX} $$

Key steps include:

- Deprotonation : 3-Ethylphenol is treated with a strong base (e.g., NaOH or KOH) to form the phenoxide ion.

- Nucleophilic Attack : The phenoxide ion attacks the electrophilic allyl halide, leading to ether formation.

- Workup : The product is isolated via extraction and purified through distillation or chromatography.

Optimization Strategies

- Base Selection : Aqueous NaOH is commonly used, but anhydrous conditions with NaH or K₂CO₃ improve yields by minimizing hydrolysis.

- Solvent Systems : Polar aprotic solvents like DMF or THF enhance reaction rates by stabilizing the phenoxide ion.

- Temperature : Reactions typically proceed at 60–80°C, balancing kinetic efficiency and side-product formation.

Table 1: Williamson Synthesis Conditions and Outcomes

| Parameter | Typical Value | Impact on Yield |

|---|---|---|

| Base | NaOH (aqueous) | 70–80% |

| Solvent | Ethanol/Water | Moderate |

| Temperature | 70°C | Optimal |

| Allyl Halide | Allyl bromide | Higher reactivity |

Phase Transfer Catalysis (PTC): Scalable Industrial Synthesis

Phase transfer catalysis offers a robust alternative for large-scale production, as evidenced by patent CA1184564A. This method avoids stringent anhydrous conditions and enhances reaction rates through interfacial chemistry.

Reaction Protocol

- Reactants : 3-Ethylphenol, allyl chloride, aqueous NaOH, and a phase transfer catalyst (e.g., tetrabutylammonium bromide).

- Conditions : The reaction is conducted at 50–75°C under vigorous stirring to ensure efficient mass transfer.

- Catalyst Role : The quaternary ammonium salt shuttles the phenoxide ion into the organic phase, facilitating nucleophilic substitution.

Advantages Over Williamson Synthesis

- Lower Energy Input : Reactions proceed at milder temperatures (25–80°C).

- Reduced Byproducts : Aqueous NaOH minimizes side reactions like elimination.

- Scalability : Suitable for continuous-flow reactors in industrial settings.

Table 2: Comparative Analysis of Williamson vs. PTC Methods

| Metric | Williamson Synthesis | Phase Transfer Catalysis |

|---|---|---|

| Yield | 70–80% | 85–90% |

| Temperature | 60–80°C | 50–75°C |

| Catalyst Cost | Low | Moderate |

| Industrial Applicability | Limited | High |

Alkoxymercuration-Demercuration: A Niche Approach

While less common, alkoxymercuration-demercuration provides a pathway under acidic conditions. This two-step process involves:

- Alkoxymercuration : Reaction of 3-ethylphenol with mercuric acetate and allyl alcohol.

- Demercuration : Reduction with NaBH₄ to yield the ether.

Limitations

- Toxicity : Mercury compounds pose environmental and safety risks.

- Complex Workup : Requires rigorous purification to remove residual mercury.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-ethyl-3-(2-propen-1-yloxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles like halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), alkyl halides (R-X)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, alkanes

Substitution: Halogenated benzenes, nitrobenzenes, alkylbenzenes

Scientific Research Applications

Benzene, 1-ethyl-3-(2-propen-1-yloxy)- has several scientific research applications:

Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-ethyl-3-(2-propen-1-yloxy)- involves its interaction with molecular targets and pathways within a system. The compound can undergo electrophilic aromatic substitution, where the benzene ring reacts with electrophiles to form substituted products. The presence of the ethyl and propenyloxy groups influences the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Hydrogen Abstraction Reactivity

Allyl ethers exhibit distinct reactivity compared to non-ether allyl systems:

- Electron Density: Allyl ethers (e.g., Allyl cyclopentane ether) show higher electron density at the α-carbon than allyl monomers (e.g., 1-octene), facilitating hydrogen abstraction reactions (HAT) .

- Bond Dissociation Energy (BDE) : Allyl ethers have lower BDE (e.g., 78.5 kcal/mol for ACE vs. 85.2 kcal/mol for CYC), reducing energy barriers for polymerization initiation .

- Activation Energy (Ea) : Allyl ether systems (e.g., ACE + CTX photoinitiator) exhibit Ea = 5.2 kcal/mol , significantly lower than allyl analogs (CYC + CTX: Ea = 8.1 kcal/mol) .

- Thermodynamic Driving Force : ΔrG for allyl ether systems (−26.61 kcal/mol) is more negative than allyl systems (−21.55 kcal/mol), indicating greater spontaneity in reactions .

Epoxidation and Catalytic Behavior

- Allyl-glycidyl ether undergoes epoxidation using Ti-SBA-15 catalysts to form diglycidyl ether, achieving high selectivity due to the electron-rich allyl group .

- In contrast, diallyl ether epoxidation requires stronger oxidants (e.g., tert-BuOOH) and Cu(II)-based catalysts, yielding 73% conversion under optimized conditions .

Thermal and Kinetic Stability

- Allyl Ethers vs. Allyl Esters : Allyl ethers (e.g., diallyl ether) have lower flash points (−7°C) compared to allyl esters (e.g., allyl acetate: flash point 40°C), making them more hazardous .

- Polymerization Rates: Allyl ether monomers exhibit higher rate constants (k) than non-ether analogs, with a positive correlation to temperature (e.g., k = 2.3 × 10⁸ M⁻¹s⁻¹ at 25°C for ACE vs. 1.1 × 10⁸ M⁻¹s⁻¹ for CYC) .

Research Findings and Key Insights

- Claisen Rearrangement : Allyl aryl ethers (e.g., Allyl 1-naphthyl ether) rearrange efficiently under microwave irradiation, suggesting this compound could follow similar pathways for cyclic compound synthesis .

- Computational Validation : DFT studies confirm the superior reactivity of allyl ethers in HAT, supporting their use in photoinitiated polymerizations .

Biological Activity

Allyl (3-ethylphenyl) ether, with the chemical formula CHO and CAS number 637367, is an ether compound that has garnered attention for its biological activities. This article delves into its properties, synthesis, and biological effects, supported by relevant research findings and data tables.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 178.23 g/mol |

| Boiling Point | 230°C |

| Solubility | Soluble in organic solvents; insoluble in water |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Etherification Reaction : The reaction of 3-ethylphenol with allyl chloride in the presence of a base such as sodium hydroxide.

- Claisen Rearrangement : Utilizing zinc as a catalyst to convert allyl aryl ethers into their corresponding o-allyl phenols, which can then be further processed to yield this compound .

Biological Activity

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that allyl ethers exhibit varying degrees of antimicrobial properties against bacteria and fungi. The presence of the allyl group enhances the compound's ability to penetrate microbial membranes, leading to increased efficacy .

- Antioxidant Properties : Allyl ethers are known to possess antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress in cells. This property is particularly significant in preventing cellular damage and aging .

- Cytotoxic Effects : Some studies have reported cytotoxic effects of this compound on cancer cell lines, suggesting potential applications in cancer therapy. The mechanism often involves inducing apoptosis in malignant cells .

Case Studies

- Antimicrobial Efficacy :

- Antioxidant Activity Assessment :

Research Findings

Recent studies have explored the reactivity and potential applications of this compound:

- Catalytic Reactions : Research indicates that this compound can serve as a substrate for various catalytic reactions, including oxidation processes where it can be converted to more reactive derivatives such as acrylate esters .

- Mechanistic Studies : Density functional theory (DFT) calculations have been employed to understand the bond dissociation energies associated with allylic C–H bonds in allyl ethers, providing insights into their reactivity under different conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.